1-(3-chlorophenyl)-4-(2,4-dimethylbenzoyl)piperazine
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Overview
Description
1-(3-chlorophenyl)-4-(2,4-dimethylbenzoyl)piperazine, commonly known as CDMBP, is a piperazine derivative that has been studied for its potential use in various scientific research applications. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively researched.
Mechanism of Action
CDMBP is known to interact with various receptors in the body, including serotonin and dopamine receptors. It has been shown to modulate the activity of these receptors, leading to changes in neurotransmitter release and neuronal activity. This mechanism of action is thought to be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that CDMBP has a range of biochemical and physiological effects, including the modulation of neurotransmitter release, changes in neuronal activity, and alterations in cellular signaling pathways. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CDMBP in lab experiments is its well-defined mechanism of action, which allows for precise modulation of neurotransmitter release and neuronal activity. However, one limitation is its relatively low potency compared to other compounds that target the same receptors.
Future Directions
There are several potential future directions for research on CDMBP, including the development of more potent analogs with improved therapeutic potential. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications. Finally, studies investigating the safety and toxicity of CDMBP are needed to assess its potential as a drug candidate.
Synthesis Methods
The synthesis of CDMBP involves the reaction of 3-chloroaniline with 2,4-dimethylbenzoyl chloride in the presence of triethylamine, followed by cyclization with piperazine. The resulting compound is then purified using column chromatography. This method has been optimized for high yield and purity of CDMBP.
Scientific Research Applications
CDMBP has been studied for its potential use in various scientific research applications, including as a potential drug target for the treatment of cancer and neurological disorders. It has also been investigated for its potential use in the development of new imaging agents for medical imaging.
properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(2,4-dimethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-14-6-7-18(15(2)12-14)19(23)22-10-8-21(9-11-22)17-5-3-4-16(20)13-17/h3-7,12-13H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWUFCDSEPSWML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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